molecular formula C24H42BrN3O3 B012894 3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide CAS No. 102571-26-6

3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide

Cat. No. B012894
M. Wt: 500.5 g/mol
InChI Key: DHPGPCFGGKCSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is a quaternary ammonium compound that has gained significant attention in scientific research. This compound is widely used in various fields of research due to its unique properties and functions. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important topics that need to be explored.

Mechanism Of Action

The mechanism of action of 3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is based on its cationic nature. It interacts with negatively charged molecules, such as lipids and proteins, through electrostatic interactions. This interaction leads to the disruption of the membrane structure, resulting in the solubilization of membrane proteins and lipids.

Biochemical And Physiological Effects

3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide has been shown to have both biochemical and physiological effects. It can cause cell lysis and membrane disruption, leading to the release of intracellular contents. It can also affect the activity of enzymes and other proteins by altering their conformation and stability.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide in lab experiments is its ability to solubilize and purify membrane proteins and lipids. It is also relatively easy to use and has a high degree of purity. However, it can be toxic to cells at high concentrations and can interfere with some assays.

Future Directions

There are several future directions for the use of 3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide in scientific research. One potential application is in the development of new lipid-based drug delivery systems. Another potential application is in the study of membrane protein structure and function. Additionally, this compound could be used in the development of new antimicrobial agents.
Conclusion
In conclusion, 3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is a versatile compound that has many applications in scientific research. Its unique properties and functions make it an important tool for studying membrane proteins and lipids, as well as for the development of new drug delivery systems and antimicrobial agents. Further research is needed to explore the full potential of this compound in various fields of research.

Synthesis Methods

3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is synthesized by reacting 3-(p-nitrobenzamido)propyl-dimethylamine with dodecyl bromide. This reaction takes place in the presence of a base, such as potassium carbonate, and an organic solvent, such as acetonitrile. The resulting compound is then purified by recrystallization or column chromatography.

Scientific Research Applications

3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide is widely used in scientific research as a surfactant and a cationic detergent. It is used to solubilize and purify membrane proteins and lipids, as well as to disrupt cell membranes. This compound is also used in the preparation of liposomes and other lipid-based delivery systems for drugs and other molecules.

properties

CAS RN

102571-26-6

Product Name

3-(p-Nitrobenzamido)propyl-dimethyl-dodecyl ammonium bromide

Molecular Formula

C24H42BrN3O3

Molecular Weight

500.5 g/mol

IUPAC Name

dodecyl-dimethyl-[3-[(4-nitrobenzoyl)amino]propyl]azanium;bromide

InChI

InChI=1S/C24H41N3O3.BrH/c1-4-5-6-7-8-9-10-11-12-13-20-27(2,3)21-14-19-25-24(28)22-15-17-23(18-16-22)26(29)30;/h15-18H,4-14,19-21H2,1-3H3;1H

InChI Key

DHPGPCFGGKCSRT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-].[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-].[Br-]

synonyms

dodecyl-dimethyl-[3-[(4-nitrobenzoyl)amino]propyl]azanium bromide

Origin of Product

United States

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